molecular formula C5H3BrN2S B1267435 6-Bromoimidazo[2,1-b]thiazole CAS No. 75001-30-8

6-Bromoimidazo[2,1-b]thiazole

Cat. No.: B1267435
CAS No.: 75001-30-8
M. Wt: 203.06 g/mol
InChI Key: LXCZWVCFAGYWGO-UHFFFAOYSA-N
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Description

Safety and Hazards

6-Bromoimidazo[2,1-b]thiazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazo[2,1-b]thiazole derivatives have been recognized for their wide range of applications in medicinal chemistry . Future research may focus on the development of new compounds bearing the imidazo[2,1-b]thiazole scaffold for potential use in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the bromination of imidazo[2,1-b]thiazole derivatives using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . Another approach involves the use of ketones and brominating agents under controlled conditions to achieve the desired product .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 6-Bromoimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[2,1-b]thiazole derivatives, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 6-Bromoimidazo[2,1-b]thiazole stands out due to its unique bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of new therapeutic agents and in the study of complex biological systems .

Properties

IUPAC Name

6-bromoimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-3-8-1-2-9-5(8)7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCZWVCFAGYWGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317393
Record name 6-bromoimidazo[2,1-b]thiazole
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Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75001-30-8
Record name 6-Bromoimidazo[2,1-b]thiazole
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Record name NSC 315208
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Record name 6-bromoimidazo[2,1-b]thiazole
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Record name 6-bromoimidazo[2,1-b][1,3]thiazole
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Synthesis routes and methods

Procedure details

A mixture of 10.0 g of 2-imino-4-thiazolin-3-yl-acetic acid hydrobromide and 30.0 g of phosphorus oxybromide is heated for 2 hours at 140° C. After cooling, the reaction mixture is poured into ice water, neutralized with 10% sodium hydroxide solution and filtered to collect the precipitated crystals. The crystals are recrystallized from toluene to afford the title compound of mp. 96°-98° C.
Name
2-imino-4-thiazolin-3-yl-acetic acid hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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